molecular formula C18H16FN3Na2O3S2 B1148750 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-(dithiocarboxy)-1-piperazinyl]-6-fluoro-1,4-dihydro-4 CAS No. 131887-16-6

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-(dithiocarboxy)-1-piperazinyl]-6-fluoro-1,4-dihydro-4

Cat. No.: B1148750
CAS No.: 131887-16-6
M. Wt: 451.4458832
InChI Key:
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-(dithiocarboxy)-1-piperazinyl]-6-fluoro-1,4-dihydro-4 is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is notable for its broad-spectrum antibacterial activity, targeting a variety of bacterial pathogens. It is characterized by the presence of a quinoline core, a cyclopropyl group, a dithiocarboxy piperazine moiety, and a fluorine atom, which collectively contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-(dithiocarboxy)-1-piperazinyl]-6-fluoro-1,4-dihydro-4 typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Dithiocarboxy Piperazine Moiety: This step involves the reaction of piperazine with carbon disulfide to form the dithiocarboxy group, which is then coupled to the quinoline core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the dithiocarboxy group, resulting in the formation of dihydroquinoline derivatives or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives and thiols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, it serves as a potent antibacterial agent. It is particularly effective against Gram-negative bacteria due to its ability to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.

Medicine

In medicine, this compound is investigated for its potential use in treating bacterial infections, especially those resistant to conventional antibiotics. Its broad-spectrum activity makes it a candidate for developing new antibacterial therapies.

Industry

Industrially, it is used in the formulation of antibacterial coatings and materials. Its stability and efficacy make it suitable for applications in healthcare settings, such as surgical instruments and hospital surfaces.

Mechanism of Action

The antibacterial activity of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-(dithiocarboxy)-1-piperazinyl]-6-fluoro-1,4-dihydro-4 is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but differing in its side chain structures.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and a different stereochemistry.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.

Uniqueness

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-(dithiocarboxy)-1-piperazinyl]-6-fluoro-1,4-dihydro-4 is unique due to its dithiocarboxy piperazine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to bacterial enzymes and contributes to its broad-spectrum antibacterial activity.

Properties

CAS No.

131887-16-6

Molecular Formula

C18H16FN3Na2O3S2

Molecular Weight

451.4458832

Origin of Product

United States

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